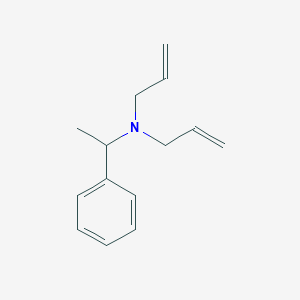![molecular formula C15H18OS2 B8181518 3'-Hexyl-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B8181518.png)
3'-Hexyl-[2,2'-bithiophene]-5-carbaldehyde
Overview
Description
3’-Hexyl-[2,2’-bithiophene]-5-carbaldehyde is an organic compound belonging to the class of bithiophenes. Bithiophenes are conjugated molecules consisting of two thiophene rings. The hexyl group attached to the thiophene ring enhances the solubility and processability of the compound, making it useful in various applications, particularly in organic electronics and optoelectronic devices.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Hexyl-[2,2’-bithiophene]-5-carbaldehyde typically involves the following steps:
Formation of 2,2’-bithiophene: This can be achieved through a coupling reaction such as the Suzuki-Miyaura coupling, where two thiophene units are joined using a palladium catalyst and a boronic acid derivative.
Introduction of the Hexyl Group: The hexyl group can be introduced via a Grignard reaction or a similar alkylation process.
Formylation: The final step involves the formylation of the bithiophene derivative to introduce the aldehyde group.
Industrial Production Methods
Industrial production methods for 3’-Hexyl-[2,2’-bithiophene]-5-carbaldehyde would likely involve large-scale versions of the above synthetic routes, optimized for yield and efficiency. Continuous flow reactors and automated synthesis platforms may be employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3’-Hexyl-[2,2’-bithiophene]-5-carbaldehyde can undergo various chemical reactions, including:
Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products
Oxidation: 3’-Hexyl-[2,2’-bithiophene]-5-carboxylic acid
Reduction: 3’-Hexyl-[2,2’-bithiophene]-5-methanol
Substitution: Various halogenated or nitrated derivatives of 3’-Hexyl-[2,2’-bithiophene]-5-carbaldehyde
Scientific Research Applications
3’-Hexyl-[2,2’-bithiophene]-5-carbaldehyde has several applications in scientific research:
Organic Electronics: Used as a building block for organic semiconductors in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Optoelectronics: Employed in the development of light-emitting diodes (LEDs) and other optoelectronic devices due to its conjugated structure and favorable electronic properties.
Material Science: Investigated for its self-assembly properties and ability to form nanostructures, which are useful in nanotechnology and material science.
Mechanism of Action
The mechanism of action of 3’-Hexyl-[2,2’-bithiophene]-5-carbaldehyde in electronic applications involves its ability to facilitate charge transport. The conjugated system allows for the delocalization of electrons, which is essential for the conductivity and performance of organic electronic devices . The hexyl group enhances solubility and processability, making it easier to fabricate devices with this compound .
Comparison with Similar Compounds
Similar Compounds
3-Hexylthiophene: A monomer used in the synthesis of poly(3-hexylthiophene) (P3HT), a widely studied conjugated polymer.
2,2’-Bithiophene: The parent compound without the hexyl group or aldehyde functionality.
5’-Hexyl-2,2’-bithiophene-5-boronic acid pinacol ester: A derivative used in Suzuki-Miyaura coupling reactions.
Uniqueness
3’-Hexyl-[2,2’-bithiophene]-5-carbaldehyde is unique due to the presence of both the hexyl group and the aldehyde functionality. The hexyl group improves solubility and processability, while the aldehyde group allows for further functionalization and derivatization, making it a versatile building block for various applications .
Properties
IUPAC Name |
5-(3-hexylthiophen-2-yl)thiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18OS2/c1-2-3-4-5-6-12-9-10-17-15(12)14-8-7-13(11-16)18-14/h7-11H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCXZWMQXJGANL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(SC=C1)C2=CC=C(S2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![4-Bromo-7-(thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B8181537.png)
